molecular formula C9H9NO2 B13226352 4-Ethyl-1,2-benzoxazol-3-ol

4-Ethyl-1,2-benzoxazol-3-ol

Katalognummer: B13226352
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: SMEFYTIZTMNNMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-1,2-benzoxazol-3-ol is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with an ethyl group attached to the fourth position and a hydroxyl group at the third position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,2-benzoxazol-3-ol typically involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminophenol with 4-ethylbenzaldehyde in the presence of an acid catalyst under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as Lewis acids or solid acid catalysts may be employed to facilitate the cyclization reaction.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethyl-1,2-benzoxazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the third position can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The oxazole ring can be reduced to form a dihydrobenzoxazole derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens, nitro groups, or sulfonic acids can be introduced under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of 4-ethyl-1,2-benzoxazol-3-one or 4-ethyl-1,2-benzoxazol-3-carboxylic acid.

    Reduction: Formation of 4-ethyl-2,3-dihydro-1,2-benzoxazole.

    Substitution: Formation of various substituted benzoxazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-1,2-benzoxazol-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of 4-Ethyl-1,2-benzoxazol-3-ol depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways involved can vary and are often the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

    Benzoxazole: The parent compound without the ethyl and hydroxyl groups.

    2-Methylbenzoxazole: A benzoxazole derivative with a methyl group at the second position.

    5-Chlorobenzoxazole: A benzoxazole derivative with a chlorine atom at the fifth position.

Uniqueness: 4-Ethyl-1,2-benzoxazol-3-ol is unique due to the presence of both an ethyl group and a hydroxyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent and its versatility in synthetic chemistry.

Eigenschaften

Molekularformel

C9H9NO2

Molekulargewicht

163.17 g/mol

IUPAC-Name

4-ethyl-1,2-benzoxazol-3-one

InChI

InChI=1S/C9H9NO2/c1-2-6-4-3-5-7-8(6)9(11)10-12-7/h3-5H,2H2,1H3,(H,10,11)

InChI-Schlüssel

SMEFYTIZTMNNMA-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C2C(=CC=C1)ONC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.